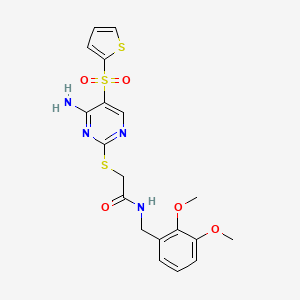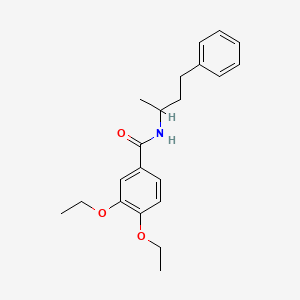
N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide, also known as compound A, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Aplicaciones Científicas De Investigación
Photosynthetic Electron Transport Inhibition
Research on pyrazole derivatives, including compounds structurally related to N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide, has identified their potential as inhibitors of photosynthetic electron transport. These studies suggest that certain pyrazole compounds can function comparably to commercial herbicides by interfering with the light-driven reduction of ferricyanide in isolated spinach chloroplasts. The inhibitory properties of these compounds highlight their potential use in agricultural chemistry as herbicides with specific action modes (Vicentini et al., 2005).
Antibacterial Agents
Another line of research has led to the synthesis of novel analogs based on the thiazolyl pyrazole structure, demonstrating promising antibacterial activities, especially against Staphylococcus aureus and Bacillus subtilis. The exploration of these compounds indicates a valuable approach to developing new antibacterial agents, offering insights into their potential medical applications beyond traditional drug categories (Palkar et al., 2017).
Synthetic Methodologies
Research has also been conducted on new synthetic methodologies for related pyrazole compounds, offering insights into more efficient and versatile approaches to their production. These methods facilitate the synthesis of pyrazole derivatives with potential applications in various fields, including material science and pharmaceutical research (Vicentini et al., 1994).
Insecticidal Activity
Studies on pyrazole amide derivatives have identified certain compounds with promising insecticidal activity, particularly against pests like the cotton bollworm. This research suggests potential applications in pest management and agricultural practices, offering a new avenue for the development of insecticides based on the pyrazole core structure (Deng et al., 2016).
Catalytic Applications
The catalytic applications of pyrazole derivatives in chemical reactions, such as asymmetric cycloadditions, have been explored, highlighting their utility in synthetic organic chemistry. These compounds serve as catalysts in reactions leading to the formation of structurally complex and functionalized molecules, indicating their importance in the development of new synthetic methodologies (Han et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to exhibit antibacterial activity .
Mode of Action
It has been suggested that compounds with similar structures exhibit antibacterial activity by interacting with bacterial cells . The compound may interact with its targets, leading to changes that inhibit the growth of the bacteria .
Biochemical Pathways
It is known that antibacterial compounds often interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication, leading to the death of the bacteria .
Result of Action
It has been suggested that compounds with similar structures can inhibit the growth of bacteria, leading to their death .
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8-6-14-17(5)10(8)11(18)16-12-15-9(7-19-12)13(2,3)4/h6-7H,1-5H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZAABMHBMIYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC(=CS2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2441149.png)
![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide](/img/structure/B2441152.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)acetamide](/img/structure/B2441153.png)
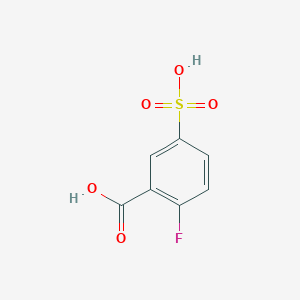
![1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2441158.png)

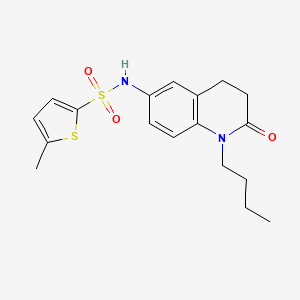
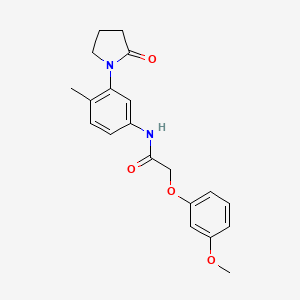
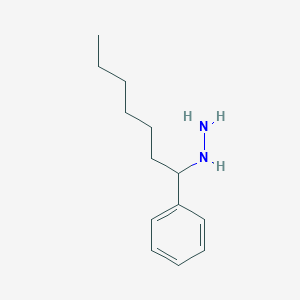
![3-[[2-(Trifluoromethyl)benzoyl]amino]-2-[[[2-(trifluoromethyl)benzoyl]amino]methyl]propanoic acid](/img/structure/B2441168.png)
